molecular formula C13H15BrN2 B580689 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1269291-10-2

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No.: B580689
CAS No.: 1269291-10-2
M. Wt: 279.181
InChI Key: XJPZALIOQKEUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C13H15BrN2 It is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a tert-butyl group at the 1-position, and a phenyl group at the 5-position

Biochemical Analysis

Biochemical Properties

4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 and kinases has been studied, revealing its potential to alter enzyme activity and affect cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as protein kinases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to a cascade of effects on cellular processes, including changes in gene expression and metabolic pathways. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and alterations in cellular metabolism, highlighting the importance of temporal factors in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition, metabolic disturbances, and cellular toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux . For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, influencing their bioavailability and activity. These interactions highlight the compound’s role in modulating metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can be transported across cell membranes and distributed within various tissues, affecting its overall bioactivity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with tert-butyl bromide and phenylhydrazine under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Acid or base catalysts are often employed to facilitate cyclization.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    4-Bromo-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a tert-butyl group.

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.

    4-Bromo-3-tert-butyl-1H-pyrazole: Similar structure but with the tert-butyl group at the 3-position.

Uniqueness: 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity in biological systems.

Properties

IUPAC Name

4-bromo-1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPZALIOQKEUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693321
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-10-2
Record name 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.